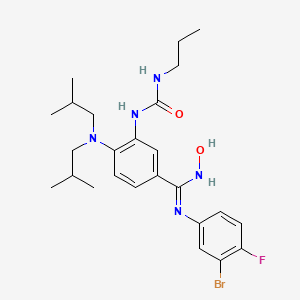
Ido1-IN-16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ido1-IN-16 is a compound known for its inhibitory effects on the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan via the kynurenine pathway. This pathway plays a crucial role in immune regulation and has been implicated in various diseases, including cancer, autoimmune disorders, and chronic infections .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ido1-IN-16 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity against IDO1. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
化学反应分析
Types of Reactions: Ido1-IN-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and alkylation reagents are commonly employed.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different inhibitory activities and properties .
科学研究应用
Ido1-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the kynurenine pathway and its role in tryptophan metabolism.
Biology: Investigates the role of IDO1 in immune regulation and its impact on various biological processes.
Medicine: Explores its potential as a therapeutic agent for cancer, autoimmune diseases, and chronic infections by inhibiting IDO1 activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the kynurenine pathway.
作用机制
Ido1-IN-16 exerts its effects by inhibiting the activity of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 catalyzes the conversion of tryptophan to kynurenine, a pathway involved in immune regulation. By inhibiting IDO1, this compound reduces the production of kynurenine, thereby modulating immune responses. This inhibition can enhance the anti-tumor immune response and reduce immune suppression in various diseases .
相似化合物的比较
Indoleamine 2,3-dioxygenase 2 (IDO2) inhibitors: Similar in structure and function but target a different isoform of the enzyme.
Tryptophan 2,3-dioxygenase (TDO) inhibitors: Target a different enzyme in the tryptophan catabolism pathway.
Other IDO1 inhibitors: Compounds such as epacadostat and navoximod, which also inhibit IDO1 but may have different structures and potencies.
Uniqueness: Ido1-IN-16 is unique due to its specific structure and high potency in inhibiting IDO1. Its ability to modulate immune responses makes it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C25H35BrFN5O2 |
|---|---|
分子量 |
536.5 g/mol |
IUPAC 名称 |
1-[2-[bis(2-methylpropyl)amino]-5-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]phenyl]-3-propylurea |
InChI |
InChI=1S/C25H35BrFN5O2/c1-6-11-28-25(33)30-22-12-18(7-10-23(22)32(14-16(2)3)15-17(4)5)24(31-34)29-19-8-9-21(27)20(26)13-19/h7-10,12-13,16-17,34H,6,11,14-15H2,1-5H3,(H,29,31)(H2,28,30,33) |
InChI 键 |
FDDICYZKIWIRAX-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)NC1=C(C=CC(=C1)C(=NC2=CC(=C(C=C2)F)Br)NO)N(CC(C)C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


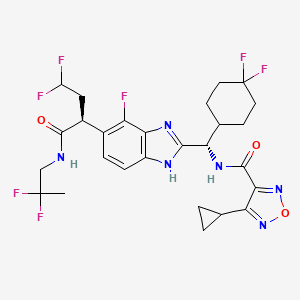
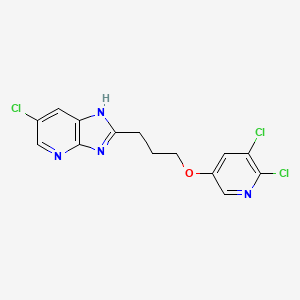
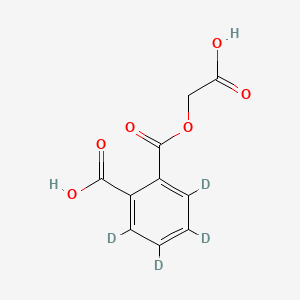
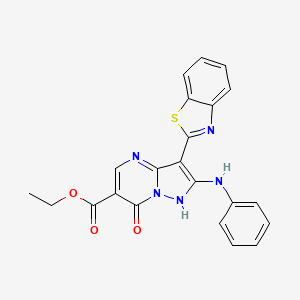
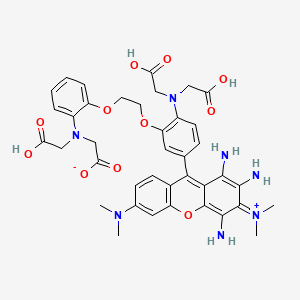
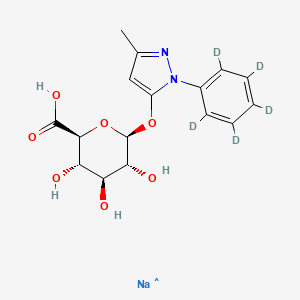
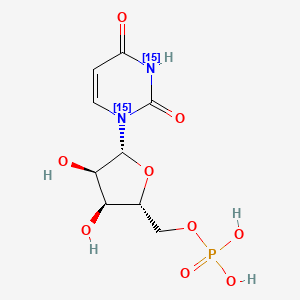
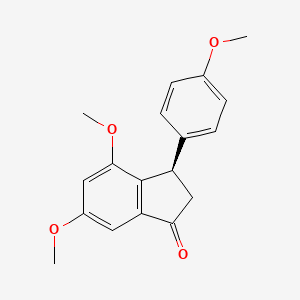

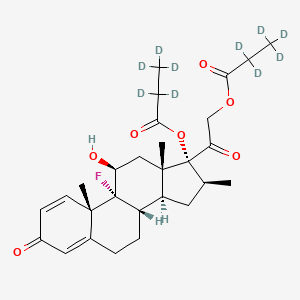


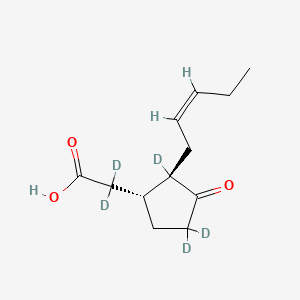
![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
